molecular formula C8H10ClN3 B1431249 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride CAS No. 3931-67-7

2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride

Cat. No. B1431249
CAS RN: 3931-67-7
M. Wt: 183.64 g/mol
InChI Key: GQDZQTGDAAKIOV-UHFFFAOYSA-N
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Description

“2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” is a chemical compound with the molecular formula C8H10ClN3 . It appears as a white to light-yellow powder or crystals .


Synthesis Analysis

The synthesis of “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” and similar compounds has been a subject of research. Recent synthetic pathways have involved transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” can be represented by the SMILES string CC1=CN2C(=N1)C=CC=C2N.Cl . The InChI representation is InChI=1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” is 183.64 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 183.0563250 g/mol . The topological polar surface area is 43.3 Ų .

Scientific Research Applications

  • Summary of the Application: Imidazopyridine, a fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Compounds of the imidazo[1,2-a]pyridine class, including 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes: The results indicate that imidazo[1,2-a]pyridine compounds can reduce the bacterial load in an acute TB mouse model . For example, treatment with one such compound resulted in a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .

Safety And Hazards

Safety information for “2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride” indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDZQTGDAAKIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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